

JNK Inhibitor VIII Ki comparison JNK1 JNK2 JNK3

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Compound Focus: JNK Inhibitor VIII

CAS No.: 894804-07-0

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Quantitative Inhibition Profile

The table below summarizes the key potency metrics for **JNK Inhibitor VIII** (also known as TCS JNK 6o) against the different JNK isoforms.

JNK Isoform	Ki (Kinase Inhibition Constant)	IC ₅₀ (Half-Maximal Inhibitory Concentration)
JNK1	2 nM [1] [2] [3]	45 nM [1] [2]
JNK2	4 nM [1] [2] [3]	160 nM [1] [2]
JNK3	52 nM [1] [2] [3]	Information Not Fully Specified

The lower the Ki and IC₅₀ values, the more potent the inhibitor. Based on the Ki values, **JNK Inhibitor VIII** is highly potent against JNK1 and JNK2, with significantly lower potency against JNK3 [1] [3].

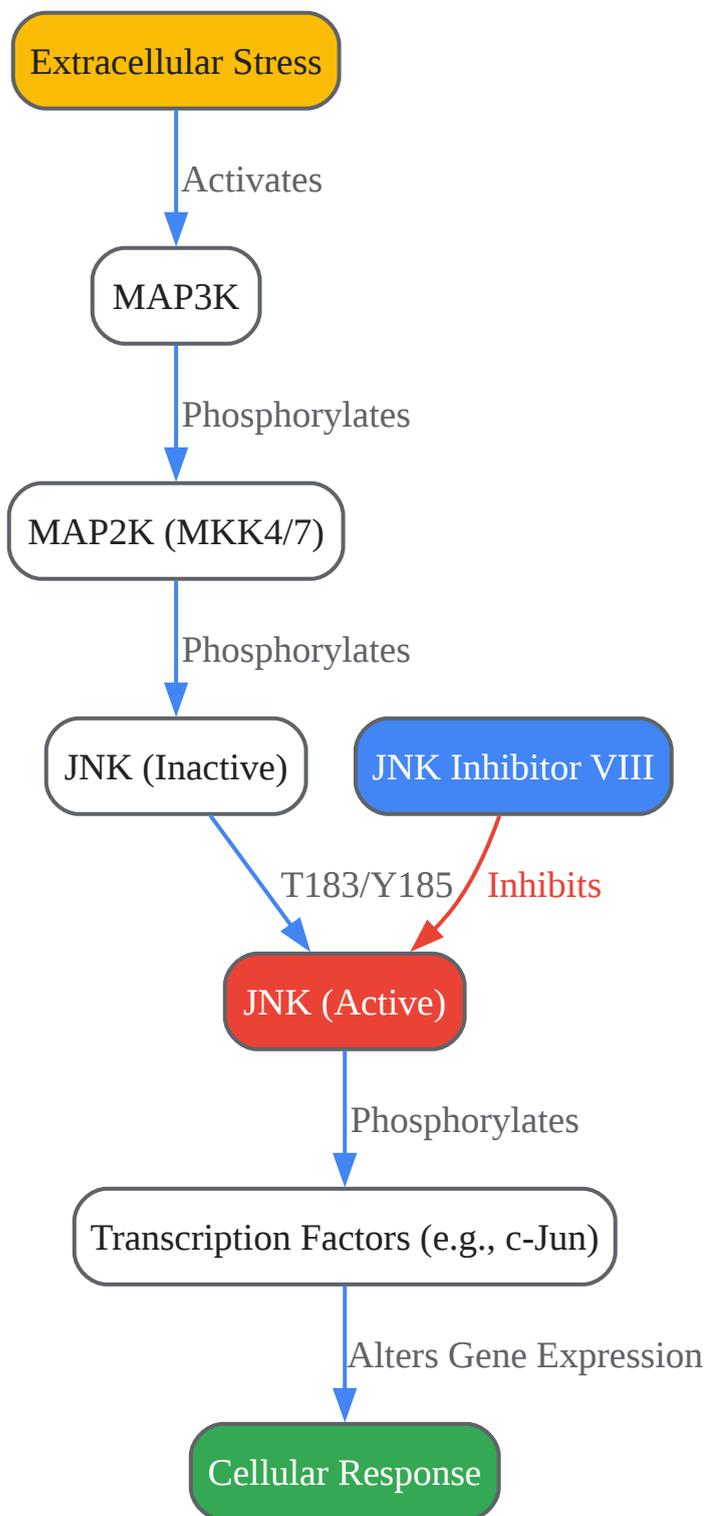
Experimental Context & Protocols

The data in the table comes from standardized biochemical assays. Here is a breakdown of the experimental methodologies:

- **Cell-Free Assays for K_i and IC_{50} :** The K_i and IC_{50} values were determined using **in vitro kinase activity assays** [1]. In these experiments, the purified JNK enzymes are incubated with the inhibitor and an ATP source. The rate of phosphorylation of a substrate is measured to determine the inhibitor's potency in isolating the enzyme's activity [1].
- **Cellular Function Assay:** In addition to cell-free data, one study demonstrated the compound's activity in a cellular context. In **HepG2 cells** (a human liver cancer cell line), **JNK Inhibitor VIII** inhibited the phosphorylation of c-Jun (a direct substrate of JNK) with an EC_{50} of 0.92 μ M, confirming its cell-permeability and functional inhibition [1].

The JNK Signaling Pathway and Inhibition Mechanism

JNK Inhibitor VIII acts as an **ATP-competitive inhibitor**, meaning it binds to the ATP-binding pocket of the JNK enzymes, preventing them from phosphorylating their downstream targets [3]. The following diagram illustrates the JNK signaling pathway and where the inhibitor acts.



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Key Distinctions from Other JNK Inhibitors

When comparing **JNK Inhibitor VIII** to other research compounds, its profile stands out:

- **Compared to SP600125:** **JNK Inhibitor VIII** is significantly more potent and selective. SP600125 is a well-known but **broad-spectrum inhibitor** with documented activity against many other kinases like Aurora A, FLT3, and TRKA, which can confound experimental results [2].
- **Compared to JNK-IN-8:** **JNK Inhibitor VIII** is a **reversible, ATP-competitive inhibitor**. In contrast, JNK-IN-8 is an **irreversible covalent inhibitor** that forms a permanent bond with a specific cysteine residue in the JNK active site [4] [5] [6]. While covalent inhibitors can offer prolonged effects, they also carry a higher risk of off-target reactivity. Newer reversible covalent inhibitors are being developed to mitigate this risk [5].

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References

1. JNK Inhibitor VIII | JNK inhibitor | Mechanism | Concentration [selleckchem.com]
2. JNK Signaling Pathway [selleckchem.com]
3. JNK inhibitor VIII [axonmedchem.com]
4. Discovery of potent and selective covalent inhibitors of JNK [pmc.ncbi.nlm.nih.gov]
5. Reversible covalent c-Jun N-terminal kinase inhibitors ... [nature.com]
6. JNK-IN-8 [enzo.com]

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